molecular formula C15H12N2O3 B13189686 Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate

Cat. No.: B13189686
M. Wt: 268.27 g/mol
InChI Key: GSTBRPILWZPVFK-UHFFFAOYSA-N
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Description

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 3-cyanobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile employed .

Scientific Research Applications

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

methyl 2-[4-(3-cyanophenyl)-2-oxopyridin-1-yl]acetate

InChI

InChI=1S/C15H12N2O3/c1-20-15(19)10-17-6-5-13(8-14(17)18)12-4-2-3-11(7-12)9-16/h2-8H,10H2,1H3

InChI Key

GSTBRPILWZPVFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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